C6-Fluoro vs. C6-Chloro: CDK9 Inhibitory Potency
In a head-to-head comparison of C6-substituted N2,N2-dimethylpyrimidine-2,4-diamine derivatives evaluated under identical CDK9/cyclin T1 biochemical assay conditions, the 6-fluoro analog (target compound) exhibited an IC50 of 0.28 µM, representing an approximately 1.8-fold improvement in potency over the 6-chloro analog (IC50 = 0.50 µM) . Both compounds share the identical N2,N2-dimethyl substitution pattern, isolating the contribution of the C6 halogen to target engagement.
| Evidence Dimension | CDK9/cyclin T1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.28 µM |
| Comparator Or Baseline | 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine; IC50 = 0.50 µM |
| Quantified Difference | 1.8-fold superior potency for 6-fluoro over 6-chloro |
| Conditions | Biochemical kinase assay; CDK9/cyclin T1; ATP concentration at Km; compound concentration range 0.01–10 µM |
Why This Matters
This data demonstrates that fluorine at C6 provides a measurable potency advantage over chlorine for CDK9 engagement, directly informing medicinal chemistry decisions where CDK9 selectivity is a design criterion; sourcing the 6-chloro analog would compromise target potency from the outset.
